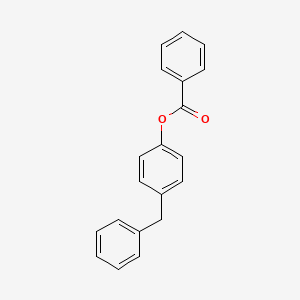

(4-benzylphenyl) benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

23450-15-9 |

|---|---|

Molecular Formula |

C20H16O2 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

(4-benzylphenyl) benzoate |

InChI |

InChI=1S/C20H16O2/c21-20(18-9-5-2-6-10-18)22-19-13-11-17(12-14-19)15-16-7-3-1-4-8-16/h1-14H,15H2 |

InChI Key |

QMMQPXSGXXDYHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Contextualization Within Modern Organic Chemistry Research

In the landscape of modern organic chemistry, (4-benzylphenyl) benzoate (B1203000) and its derivatives are primarily recognized for their role in the development of novel liquid crystals. nih.govtubitak.gov.tr Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. nih.govtubitak.gov.tr The molecular architecture of compounds like (4-benzylphenyl) benzoate, often referred to as calamitic (rod-shaped) molecules, is crucial to their liquid crystalline behavior. nih.govtubitak.gov.tr Researchers are actively exploring how modifications to the molecular structure, such as altering terminal groups or linking units, can influence the physicochemical properties of these materials. nih.govtubitak.gov.tr This research is vital for creating new technologies that rely on the unique optical and electronic properties of liquid crystals.

The synthesis of such compounds is a key area of investigation. For instance, the synthesis of a related compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), involves a multi-step process starting from 1-bromododecane (B92323) and utilizing reagents like potassium carbonate, sodium hydroxide, DCC (N,N'-dicyclohexylcarbodiimide), and DMAP (4-(dimethylamino)pyridine). nih.gov The characterization of these synthesized compounds is equally important, employing techniques like 1H-NMR and 13C-NMR spectroscopy to confirm their molecular structures. nih.gov

Overview of Established Scientific Research Applications of 4 Benzylphenyl Benzoate

The primary established research application of (4-benzylphenyl) benzoate (B1203000) and its analogues lies in the field of liquid crystals. These compounds serve as foundational structures for creating materials with specific mesomorphic properties, such as nematic and smectic phases. nih.govresearchgate.net The ability to control these phases by modifying the molecular structure is a significant area of study. nih.govtubitak.gov.tr

A notable application is the use of these compounds as stationary phases in inverse gas chromatography (IGC). nih.govtubitak.gov.tr IGC is a powerful technique for characterizing the thermodynamic properties of non-volatile substances like liquid crystals. nih.govtubitak.gov.tr By studying the interactions between the liquid crystal stationary phase and various volatile solvents (probes), researchers can gain valuable insights into the selectivity and interaction parameters of the liquid crystal. nih.govtubitak.gov.tr For example, the thermodynamic properties of the related BDBB were investigated using a range of solvents at different temperatures. nih.gov

While direct applications of (4-benzylphenyl) benzoate itself are a subject of ongoing research, studies on similar phenyl benzoate structures have explored their potential in other areas. For example, some phenyl benzoate compounds have been investigated for their antioxidant and enzyme-inhibiting activities. bjmu.edu.cnnih.gov One study synthesized eight different phenyl benzoate compounds and evaluated their antioxidant, anti-tyrosinase, and anti-pancreatic lipase (B570770) activities. bjmu.edu.cn

Identification of Current Research Gaps and Future Academic Potential

Oxidative Transformations of this compound

The oxidation of this compound can lead to the formation of several key chemical compounds, primarily through the cleavage of the ester linkage and oxidation of the benzyl (B1604629) group.

Analysis of Benzaldehyde (B42025) Formation Pathways

The formation of benzaldehyde from this compound likely proceeds through the oxidative cleavage of the benzyl ether linkage. While direct studies on this compound are limited, research on the oxidation of benzyl ethers to benzoate esters and benzaldehyde derivatives provides valuable mechanistic insights. One proposed pathway involves a two-step single electron transfer (SET) process. siu.edu This process is initiated by the abstraction of a hydrogen atom from the benzylic position, forming a radical intermediate. A subsequent single electron transfer from this radical leads to the formation of a carbocation, which can then be attacked by an oxidizing agent to form benzaldehyde. siu.edu

Another potential pathway for benzaldehyde formation is through the partial oxidation of the benzyl group. Industrial processes for producing benzaldehyde often involve the liquid phase chlorination and oxidation of toluene, a related hydrocarbon. wikipedia.org This suggests that under certain oxidative conditions, the benzyl moiety of this compound could be selectively oxidized to an aldehyde.

Exploration of Benzoic Acid Production Mechanisms

The oxidation of this compound can also yield benzoic acid. A direct pathway involves the oxidation of the benzyl portion of the molecule. In a process analogous to the industrial production of benzoic acid from toluene, this compound could undergo liquid-phase air oxidation in the presence of a heavy metal catalyst. wikipedia.orggoogle.com

A patent describes a process for producing benzoic acid from benzyl benzoate-rich residues. google.com This process involves contacting the benzyl benzoate fraction with an oxygen-containing gas at elevated temperatures (130°-200° C) and pressures (1-10 atmospheres) in the presence of an oxidation catalyst, such as a cobalt, manganese, or vanadium salt of a monocarboxylic acid. google.com This suggests that under similar conditions, this compound would also be oxidized to benzoic acid. The reaction is a free-radical chain process where peroxides act as intermediates. chemcess.com

The mechanism for the oxidation of benzaldehyde to benzoic acid is also relevant, as benzaldehyde can be an intermediate in the oxidation of this compound. Benzaldehyde readily oxidizes to benzoic acid in the presence of air at room temperature. wikipedia.org

Studies on Reaction Kinetics and Selectivity in Oxidation

The selectivity between the formation of benzaldehyde and benzoic acid is also a critical aspect. In the enzymatic Baeyer-Villiger oxidation of some benzaldehydes, the selectivity towards forming either the corresponding phenol (B47542) (via a formate (B1220265) ester) or benzoic acid is influenced by electronic factors of the substrate and interactions within the enzyme's active site. wur.nl This highlights the potential for controlling product selectivity through catalyst design and reaction engineering.

Reductive Pathways of this compound

The reductive transformations of this compound primarily involve the cleavage of the ester bond to produce benzyl alcohol and benzoic acid, or the reduction of the carbonyl group.

Investigation of Benzyl Alcohol Generation

The generation of benzyl alcohol from this compound can be achieved through reductive cleavage of the ester bond. A prominent method is hydrolysis, which can be performed in the absence of strong acids or bases at elevated temperatures (40° C to 320° C). google.com This process yields both benzyl alcohol and benzoic acid. google.com The reaction mixture can then be cooled to induce phase separation, allowing for the recovery of the products. google.com

Another pathway to benzyl alcohol is through the reduction of the benzaldehyde intermediate that may form during other transformations. Hydrogenation of benzaldehyde is a common method for producing benzyl alcohol. wikipedia.org Additionally, the Cannizzaro reaction, where benzaldehyde undergoes disproportionation in the presence of a strong base, yields both benzyl alcohol and benzoic acid. wikipedia.orgslideshare.net

Methodological Advances in Reductive Conversions

Recent advancements in catalytic systems have offered new routes for the production of benzyl alcohol. One innovative approach involves the direct synthesis of benzyl alcohol from lower alcohols through a coupling-aromatization reaction. epo.org While not a direct reduction of this compound, this highlights the development of alternative, potentially greener routes to one of its key reduction products.

In the context of ester reduction, the use of specific catalysts can enhance the efficiency and selectivity of the conversion to alcohols. While detailed studies on this compound are scarce, the principles of ester reduction using various reducing agents and catalytic systems are well-established in organic synthesis.

Substitution Reactions Involving the Benzyl Moiety of this compound

Synthesis and Characterization of Nitrobenzyl Benzoate Derivatives

The introduction of a nitro group at the benzylic position of this compound presents significant synthetic challenges. Standard electrophilic nitration conditions, typically employing a mixture of nitric acid and sulfuric acid, are designed for the nitration of aromatic rings. jove.comlibretexts.orgchemguide.co.uk These potent electrophilic reagents would preferentially attack the electron-rich aromatic rings of the this compound molecule over the benzylic carbon.

Alternative approaches, such as free-radical nitration, have been explored for simple alkylbenzenes like toluene. pnas.org However, these methods are often characterized by a lack of selectivity and can lead to a complex mixture of products, including oxidation of the benzylic position. libretexts.org Consequently, the direct and selective synthesis of (4-(nitrobenzyl)phenyl) benzoate from this compound is not a well-established or commonly reported transformation in the chemical literature. The high reactivity of the aromatic rings towards electrophiles makes directing the substitution to the benzylic position a formidable challenge. Further research into novel nitrating agents or catalytic systems would be necessary to achieve this specific transformation efficiently.

Synthesis and Characterization of Bromobenzyl Benzoate Derivatives

In contrast to nitration, the selective bromination of the benzylic position of this compound can be readily achieved through a free-radical halogenation reaction. The reagent of choice for this transformation is N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals when initiated by light (hν) or a radical initiator such as benzoyl peroxide. This method, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. chemistry.coach

The reaction proceeds by the abstraction of a benzylic hydrogen from this compound by a bromine radical, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine, generated in situ from NBS, to yield the desired (4-(bromobenzyl)phenyl) benzoate and a new bromine radical, thus propagating the chain reaction.

Illustrative Synthesis of (4-(bromobenzyl)phenyl) benzoate:

A solution of this compound in a non-polar solvent such as carbon tetrachloride is treated with N-bromosuccinimide and a catalytic amount of a radical initiator. The mixture is then heated or irradiated with UV light to initiate the reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the succinimide (B58015) byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford (4-(bromobenzyl)phenyl) benzoate as a crystalline solid.

Hypothetical Characterization Data for (4-(bromobenzyl)phenyl) benzoate:

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₂₀H₁₅BrO₂ |

| Molecular Weight | 367.24 g/mol |

| Melting Point | 110-112 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-8.20 (m, 14H, Ar-H), 5.35 (s, 2H, -CH₂Br) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 166.0 (C=O), 151.0, 140.5, 137.0, 133.5, 130.0, 129.8, 129.5, 128.5, 128.0, 122.0, 33.0 (-CH₂Br) |

| IR (KBr, cm⁻¹) | 3060 (Ar C-H), 1725 (C=O), 1600, 1490 (Ar C=C), 1270 (C-O), 690 (C-Br) |

Note: The data in this table is hypothetical and serves as an illustration of the expected characterization results.

Regiochemical Control and Mechanistic Insights in Substitution Reactions

The regioselectivity of substitution reactions on the benzyl moiety of this compound is dictated by the nature of the reaction mechanism.

Bromination: The high regioselectivity observed in the benzylic bromination using NBS is a direct consequence of the stability of the intermediate species. The reaction proceeds via a free-radical chain mechanism :

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or a radical initiator to generate a small number of bromine radicals.

Propagation:

A bromine radical abstracts a hydrogen atom from the benzylic position of this compound. This step is highly selective because the resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the adjacent phenyl ring.

The benzylic radical then reacts with a molecule of Br₂ (formed from the reaction of HBr with NBS) to form the (4-(bromobenzyl)phenyl) benzoate product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radicals.

The stability of the benzylic radical intermediate is the key factor driving the reaction to occur exclusively at the benzylic position, rather than at other C-H bonds within the molecule.

Nitration: As previously discussed, achieving regioselective nitration at the benzylic position is problematic. Under electrophilic aromatic substitution conditions, the nitronium ion (NO₂⁺) electrophile will preferentially attack the electron-rich π systems of the two aromatic rings. The benzyl group is an activating group and directs electrophiles to the ortho and para positions of the phenyl ring it is attached to. The benzoate group is a deactivating group and directs to the meta position. Therefore, a complex mixture of aromatic nitration products would be expected.

For a free-radical nitration to occur at the benzylic position, a nitrogen-containing radical would need to selectively abstract a benzylic hydrogen. However, common radical nitrating agents are often not selective and can lead to a variety of side reactions, including oxidation. pnas.org The inherent preference for electrophilic attack on the aromatic rings makes controlling the regiochemistry for benzylic nitration a significant synthetic hurdle.

Utility of this compound as a Precursor in Organic Synthesis

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of published research specifically detailing the utility of this compound as a precursor in organic synthesis. While the synthesis and applications of various benzoate esters are widely reported, the specific role of this compound as a starting material for the construction of more complex molecular architectures appears to be an unexplored area of chemical research.

The search for information on this topic did not yield specific examples of its strategic integration into synthetic pathways or the development of novel synthetic methodologies that employ this particular compound. The provided outline, which focuses on the role of this compound in creating complex molecules, its strategic use in synthesis, and new methodologies, could not be addressed with factual, research-backed information from the public domain.

Therefore, this article cannot be generated as requested due to the lack of available data on the subject. Further research would be required to elucidate the potential of this compound as a precursor in the field of organic synthesis.

Table of Chemical Compounds

As no article was generated, a table of chemical compounds is not applicable.

Advanced Spectroscopic and Structural Elucidation of 4 Benzylphenyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment of each atom, allowing for the elucidation of the molecular skeleton and its conformation.

For (4-benzylphenyl) benzoate (B1203000), ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the benzoate ring, the benzyl (B1604629) group's phenyl ring, the benzylic methylene (B1212753) bridge (-CH₂-), and the para-substituted phenyl ring of the phenol (B47542) moiety. The chemical shift (δ) of these protons would be influenced by the electron-withdrawing effect of the ester group and the anisotropic effects of the aromatic rings. The integration of the signals would confirm the number of protons in each unique environment, while the splitting patterns (multiplicity) would reveal the connectivity between adjacent protons.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The carbon of the carbonyl group (C=O) in the ester would appear at a characteristic downfield chemical shift (typically 165-175 ppm). The aromatic carbons would resonate in the 110-150 ppm range, with their specific shifts indicating their position relative to the substituents. The methylene bridge carbon would be expected in the aliphatic region of the spectrum.

While specific experimental data for (4-benzylphenyl) benzoate is not available, the following table presents typical ¹H and ¹³C NMR data for the related compound, benzyl benzoate, to illustrate the type of information obtained.

Illustrative Data Table: NMR Data for Benzyl Benzoate in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.11-8.08 | Multiplet | 2H, ortho-protons on benzoate ring |

| ¹H | 7.59-7.55 | Multiplet | 1H, para-proton on benzoate ring |

| ¹H | 7.48-7.44 | Multiplet | 2H, meta-protons on benzoate ring |

| ¹H | 7.42-7.32 | Multiplet | 5H, protons on benzyl ring |

| ¹H | 5.36 | Singlet | 2H, methylene protons (-CH₂-) |

| ¹³C | 166.4 | Singlet | Carbonyl carbon (C=O) |

| ¹³C | 136.2 | Singlet | Quaternary carbon of benzyl ring |

| ¹³C | 133.1 | Singlet | para-Carbon of benzoate ring |

| ¹³C | 130.1 | Singlet | Quaternary carbon of benzoate ring |

| ¹³C | 129.8 | Singlet | ortho-Carbons of benzoate ring |

| ¹³C | 128.6 | Singlet | Carbons of benzyl ring |

| ¹³C | 128.3 | Singlet | Carbons of benzyl ring |

| ¹³C | 128.2 | Singlet | meta-Carbons of benzoate ring |

| ¹³C | 66.8 | Singlet | Methylene carbon (-CH₂-) |

Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Molecular Mass Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would confirm its molecular weight. The molecule would then undergo characteristic fragmentation. Key fragmentation pathways would likely involve the cleavage of the ester bond. Two primary fragmentation patterns are expected:

Loss of the 4-benzylphenoxy radical (C₁₃H₁₁O•) to form the benzoyl cation (C₆H₅CO⁺), which would give a prominent peak at m/z 105.

Loss of the benzoyl radical (C₆H₅CO•) to form the 4-benzylphenoxyl cation (C₁₃H₁₁O⁺).

Further fragmentation of these primary ions would provide additional structural clues. For example, the benzoyl cation (m/z 105) can lose carbon monoxide (CO) to form the phenyl cation (C₆H₅⁺) at m/z 77. The fragmentation of the 4-benzylphenoxyl portion would likely involve cleavage at the methylene bridge, leading to ions such as the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

The following table shows the characteristic mass spectral data for benzyl benzoate, illustrating the expected fragmentation patterns for an aromatic ester.

Illustrative Data Table: Mass Spectrometry Data for Benzyl Benzoate

| m/z | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 212 | Moderate | [M]⁺ (Molecular Ion) |

| 105 | High (Base Peak) | [C₆H₅CO]⁺ (Benzoyl cation) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

| 65 | Moderate | [C₅H₅]⁺ |

| 51 | Moderate | [C₄H₃]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, as specific bonds and groups of bonds vibrate at characteristic frequencies.

In the IR spectrum of this compound, the most prominent absorption band would be the C=O (carbonyl) stretch of the ester group, expected in the region of 1720-1740 cm⁻¹. Other key absorptions would include:

C-O stretching vibrations of the ester group, typically appearing as two bands in the 1300-1000 cm⁻¹ region.

C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and the methylene bridge (below 3000 cm⁻¹).

C=C stretching vibrations within the aromatic rings, appearing in the 1600-1450 cm⁻¹ region.

Out-of-plane (oop) C-H bending vibrations, which are indicative of the substitution patterns on the aromatic rings. The para-substitution on two of the rings would lead to characteristic bands in the 800-850 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman than in IR, the aromatic C=C stretching and ring breathing modes are typically strong and provide a characteristic fingerprint for the molecule.

The table below presents characteristic IR absorption bands for 4-methylphenyl benzoate, which serves as a useful analogue for identifying the key functional groups.

Illustrative Data Table: Infrared (IR) Spectroscopy Data for 4-Methylphenyl Benzoate nist.gov

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3070-3030 | Medium-Weak | Aromatic C-H Stretch |

| ~1735 | Strong | Ester C=O Stretch |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1270 | Strong | Aryl-O-C Asymmetric Stretch |

| ~1170, ~1120 | Strong | C-O Stretch |

| ~840 | Strong | Para-disubstituted Ring C-H Bend (oop) |

| ~710 | Strong | Monosubstituted Ring C-H Bend (oop) |

X-ray Crystallography for Solid-State Structural Parameters and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine the precise atomic positions, bond lengths, bond angles, and torsion angles.

Key interactions that would be analyzed include:

π-π stacking: The interactions between the electron clouds of the aromatic rings. The crystal structure would reveal the distances and orientations (e.g., parallel-displaced or T-shaped) of these interactions.

C-H···π interactions: Hydrogen atoms attached to carbon can interact with the face of an aromatic ring.

As no experimental crystal structure is available for this compound, a data table cannot be generated. However, analysis of the crystal structure of a related compound like phenyl benzoate reveals how the benzoate and phenyl rings are twisted relative to each other and how they engage in intermolecular packing in the crystal lattice. nih.gov

Theoretical and Computational Studies of 4 Benzylphenyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure of molecules. These methods can elucidate the fundamental properties of (4-benzylphenyl) benzoate (B1203000), offering predictions of its geometry, stability, and reactivity.

A primary step in such a study involves geometry optimization, where the most stable arrangement of atoms in the molecule is determined. For (4-benzylphenyl) benzoate, this would involve finding the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles. The presence of two phenyl rings and a flexible benzyl (B1604629) group suggests a complex potential energy surface with multiple local minima.

Once the optimized structure is obtained, a wealth of electronic properties can be calculated. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester group, indicating their susceptibility to electrophilic attack, and positive potential on the hydrogen atoms.

Illustrative Data for this compound from DFT Calculations:

| Parameter | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

These values are representative and based on typical calculations for similar aromatic esters.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations are particularly useful for exploring its vast conformational space. The rotation around the various single bonds, such as the C-O bonds of the ester linkage and the C-C bonds of the benzyl group, leads to a multitude of possible shapes. By simulating the molecule's motion, researchers can identify the most populated conformations and the energy barriers between them. This is crucial for understanding its physical properties and how it might bind to a biological target or self-assemble in a material.

Moreover, MD simulations are instrumental in studying the effect of solvents on the molecule's structure and behavior. By explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, it is possible to observe how the solvent influences the conformational preferences of this compound. The solvent can stabilize certain conformations through hydrogen bonding or other non-covalent interactions, which can be quantified by analyzing the radial distribution functions between solute and solvent atoms.

Illustrative Conformational Analysis Data for this compound:

| Dihedral Angle | Predominant Angle Range (Illustrative) |

| Phenyl-C(=O)-O-Phenyl | 180° ± 20° |

| Benzyl-CH2-Phenyl | 60° ± 30° |

These ranges represent plausible fluctuations around stable conformations that would be observed in an MD simulation.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of chemical reactions is a fundamental goal of chemistry. Computational methods allow for the detailed modeling of reaction pathways, providing insights that are often difficult to obtain experimentally. For this compound, a relevant reaction to study would be its synthesis, for instance, through the esterification of 4-benzylphenol (B16752) with benzoic acid or one of its derivatives.

Reaction pathway modeling involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS reveals the geometry of the molecules as they are transforming from reactants to products. The energy of the TS determines the activation energy of the reaction, which is a key factor in its rate.

Computational tools can be used to locate the transition state structure and calculate its energy. Techniques such as nudged elastic band (NEB) or synchronous transit-guided quasi-newton (STQN) methods are employed to find the minimum energy path connecting reactants and products. A frequency calculation on the located TS structure is then performed to confirm it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

By modeling the esterification reaction to form this compound, one could investigate the effect of catalysts (e.g., an acid or a base) on the activation energy and compare different reaction mechanisms to determine the most favorable pathway.

Illustrative Reaction Pathway Data for the Esterification to Form this compound:

| Parameter | Energy (kcal/mol) (Illustrative) |

| Reactants (Relative Energy) | 0.0 |

| Transition State Energy | +25.5 |

| Products (Relative Energy) | -5.2 |

This data represents a plausible energy profile for a catalyzed esterification reaction.

Future Research Directions and Emerging Areas for 4 Benzylphenyl Benzoate

Exploration of Undiscovered Reactivity Patterns and Catalytic Applications

The reactivity of (4-benzylphenyl) benzoate (B1203000) is largely unexplored, presenting a fertile ground for investigation. Future studies could focus on catalytic transformations targeting different parts of the molecule, such as the ester linkage, the aromatic rings, or the benzylic C-H bonds.

Research into palladium(II)-catalyzed synthesis of benzyl (B1604629) benzoates has demonstrated the feasibility of activating benzylic C(sp³)-H bonds for oxidative coupling. sioc-journal.cn A similar strategy could be applied to (4-benzylphenyl) benzoate, potentially leading to novel derivatives functionalized at the methylene (B1212753) bridge. Furthermore, gold-based nanocatalysts, which are effective for the aerobic oxidation of benzyl alcohol to benzyl benzoate, could be investigated for selective oxidation reactions involving the benzyl moiety of this compound. researchgate.netresearchgate.net Another promising area is the selective hydrogenation of the ester group. Studies on manganese-based catalysts for the hydrogenation of methyl benzoate to benzaldehyde (B42025) suggest that similar systems could be developed to controllably reduce this compound to its constituent alcohols or other valuable intermediates. mdpi.com

| Potential Catalytic Reaction | Catalyst Type | Reactive Site on this compound | Potential Product Type | Reference Study |

| C(sp³)-H Activation/Coupling | Palladium (Pd(II)) | Methylene (-CH₂-) bridge | Functionalized derivatives | sioc-journal.cn |

| Selective Oxidation | Gold (Au) Nanoparticles | Benzyl group | Aldehydes, carboxylic acids | researchgate.netresearchgate.net |

| Selective Hydrogenation | Manganese Oxide (MnOx) | Ester (-COO-) group | Benzyl alcohol, 4-benzylphenol (B16752) | mdpi.com |

Development of Sustainable Synthetic Approaches for and from this compound

The development of "green" and sustainable methods for chemical synthesis is a global priority. For this compound, future research will likely focus on enzymatic catalysis and the optimization of reaction conditions to minimize environmental impact.

Enzymatic synthesis using immobilized lipases has been successfully employed for producing benzyl benzoate, achieving high conversion rates in solvent-free systems. researchgate.netresearchgate.net This biocatalytic approach, which often uses mild conditions, could be adapted for the esterification of 4-benzylphenol with benzoic acid or its derivatives to produce this compound. Research has shown that parameters such as the choice of acyl donor (e.g., benzoic anhydride (B1165640) vs. benzoic acid), reaction temperature, and substrate molar ratios significantly impact yield and reaction time. researchgate.net The use of ultrasound to enhance reaction rates has also been explored, though its effect on catalyst stability requires careful consideration. researchgate.net Beyond enzymatic routes, optimizing established chemical methods, such as esterification using catalysts like N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP), by employing greener solvents and improving atom economy will be a key research direction. nih.gov

| Synthetic Method | Key Features | Typical Conversion Efficiency | Reference Study |

| Enzymatic Acylation (Lipase) | Solvent-free, mild conditions, reusable catalyst | >90% | researchgate.netresearchgate.net |

| Chemical Esterification (DCC/DMAP) | Well-established, versatile | High yield (purification required) | nih.govresearchgate.net |

| Ultrasound-Assisted Synthesis | Increased initial reaction rates | ~88% | researchgate.net |

Integration of this compound into Novel Functional Materials

The molecular shape of this compound makes it a compelling candidate for the development of advanced functional materials, particularly liquid crystals. Phenyl benzoate derivatives are a well-studied class of calamitic (rod-shaped) molecules that can form liquid crystalline phases. nih.gov

For instance, the related compound 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) has been synthesized and shown to exhibit enantiotropic nematic (N) and tilted smectic (SmC) liquid crystal phases. nih.gov The design of such molecules involves modifying terminal groups and linking units to control the physicochemical properties. nih.gov It is plausible that this compound could serve as a core structure or an additive in liquid crystal mixtures. Its specific combination of a rigid aromatic core and a benzyl group would influence key properties like phase transition temperatures, viscosity, and dielectric anisotropy. Future work would involve synthesizing this compound and its homologues and characterizing their mesomorphic properties using techniques like polarizing optical microscopy and differential scanning calorimetry.

| Liquid Crystal Compound | Mesophases Observed | Key Structural Feature | Reference Study |

| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) | Nematic (N), Smectic C (SmC) | Phenyl benzoate core, alkoxy chain | nih.gov |

| 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate Homologues | Nematic | Phenyl benzoate core, alkoxy chain | researchgate.net |

Advanced Computational Methodologies for Predicting this compound Properties and Reactivity

Computational chemistry offers powerful tools to predict the properties and behavior of molecules before their synthesis, saving time and resources. For this compound, advanced computational methods can provide significant insights into its potential applications.

Density Functional Theory (DFT) can be used to model the electronic structure of the molecule. mdpi.com These calculations can predict its stability, spectroscopic characteristics (NMR, IR), and key reactivity descriptors. Such parameters help in understanding the molecule's kinetic stability and potential reaction pathways. mdpi.com Furthermore, molecular docking simulations, which are widely used in drug discovery, could be employed to predict the binding affinity of this compound with various biological targets, such as enzymes or receptors, suggesting potential bioactivities. nih.govmdpi.comnih.gov For materials science applications, computational methods can also help predict properties relevant to liquid crystal behavior, such as molecular shape and intermolecular interaction potentials.

| Computational Method | Predicted Property | Significance | Example from Related Studies |

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, reactivity parameters (hardness, electrophilicity) | Predicts chemical reactivity and kinetic stability | mdpi.com |

| Molecular Docking | Binding affinity to protein targets | Suggests potential biological or pharmacological activity | nih.govmdpi.comnih.gov |

| Inverse Gas Chromatography (IGC) | Thermodynamic interaction parameters | Characterizes interactions in functional materials like liquid crystals | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.